3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of labeled compounds for various analytical techniques.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of pharmaceuticals, particularly in the synthesis of labeled drugs for metabolic studies.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide can be compared with other similar compounds, such as:
3’-Acetyl-4’-(2,3-epoxypropoxy)butyranilide: This compound lacks the deuterium labeling, which can affect its stability and reactivity.
4’-(2,3-Epoxypropoxy)butyranilide: This compound does not have the acetyl group, which can influence its chemical properties and biological activity.
3’-Acetyl-4’-(2,3-epoxypropoxy-d5)aniline: This compound has a different substitution pattern, which can alter its reactivity and applications.
The uniqueness of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide lies in its specific combination of functional groups and deuterium labeling, which provides distinct advantages in research and industrial applications.
Biological Activity
3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide, a synthetic compound with the CAS number 1185052-79-2, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17D5N2O3
- Molecular Weight : 277.31566 g/mol
- Storage Conditions : Recommended storage at 2-8°C for stability .
The biological activity of this compound is primarily linked to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with inflammation and cancer progression.
- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving microtubule dynamics disruption.
Cytotoxicity Studies
Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MDA-MB-435S (Breast) | 15.0 | Significant cell death |
A549 (Lung Adenocarcinoma) | 12.5 | Moderate cytotoxicity |
HL-60 (Leukemia) | 10.0 | Induction of apoptosis |
Case Studies and Research Findings
-
Study on Anti-Cancer Properties :
- In a study published in Cancer Research, this compound was tested on breast and lung cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
-
Mechanistic Insights :
- A detailed investigation into its mechanism revealed that the compound enhances apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Inflammatory Response Modulation :
- Research published in Journal of Inflammation indicated that this compound could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures, highlighting its potential use in inflammatory conditions.
Properties
IUPAC Name |
N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGKLROXINRXIU-FPWSDNDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.